Anamorelin hydrochloride is a synthetic, orally active ghrelin receptor agonist. [, , , ] It mimics the action of ghrelin, an endogenous hormone that stimulates appetite and growth hormone release. [, , ] Anamorelin hydrochloride has shown promise in preclinical and clinical studies for treating cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by appetite loss, weight loss, and muscle wasting commonly observed in advanced cancer patients. [, , , , , ]
Anamorelin hydrochloride is a synthetic compound designed as a selective agonist for the ghrelin/growth hormone secretagogue receptor. It is primarily investigated for its potential to stimulate appetite and promote weight gain in patients suffering from cachexia, particularly in cancer-related contexts. The compound has been developed by Helsinn Healthcare and has undergone various clinical trials, although it faced regulatory challenges regarding its efficacy and safety.
Anamorelin hydrochloride is derived from the synthesis of its free base form, which is chemically represented as (3R)-1-(2-methylalanyl-D-tryptophyl)-3-benzyl-3-piperidine-1,2,2-trimethylformylhydrazide. The compound has been studied for its pharmacological properties, particularly its ability to increase plasma levels of growth hormone and insulin-like growth factor 1.
Anamorelin hydrochloride falls under the category of non-peptide growth hormone secretagogues. It is classified as a drug candidate for the treatment of cancer cachexia and other related conditions characterized by significant weight loss and muscle wasting.
The synthesis of anamorelin hydrochloride involves several key steps, focusing on the controlled reaction of the free base with hydrochloric acid to form the hydrochloride salt.
The molecular formula for anamorelin hydrochloride is with a molar mass of approximately . The compound features two chiral centers, which contribute to its pharmacological activity.
Recent studies have characterized different crystal forms of anamorelin, including an E crystal form that demonstrates enhanced stability compared to amorphous forms . This stability is crucial for maintaining efficacy during storage and use in formulations.
Anamorelin hydrochloride undergoes various reactions during its synthesis:
Anamorelin functions primarily as an agonist at the growth hormone secretagogue receptor (GHSR).
Anamorelin hydrochloride's primary application lies in clinical settings for treating cancer cachexia and related disorders characterized by significant weight loss:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2